

# Synthesis Protocol for *Cuscuta* propenamide 1 (3-hydroxy-N-phenethylpropanamide)

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## Compound of Interest

Compound Name: *Cuscuta* propenamide 1

Cat. No.: B1251010

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## Abstract

This application note provides a detailed protocol for the chemical synthesis of ***Cuscuta* propenamide 1**, also identified as 3-hydroxy-N-phenethylpropanamide. This compound has been isolated from *Cuscuta chinensis* and is of interest to researchers in natural product chemistry and drug discovery. The synthesis involves the amide coupling of 3-hydroxypropanoic acid and phenethylamine using a carbodiimide coupling agent. This protocol is intended for researchers, scientists, and professionals in drug development.

## Introduction

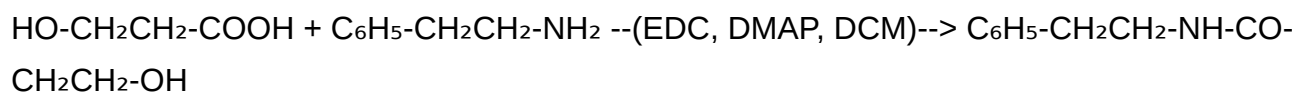
***Cuscuta* propenamide 1**, structurally confirmed as 3-hydroxy-N-phenethylpropanamide, is a naturally occurring amide recently isolated from the parasitic plant *Cuscuta chinensis*.<sup>[1][2][3]</sup> The synthesis of this and structurally related molecules is crucial for further pharmacological evaluation and structure-activity relationship (SAR) studies. The protocol described herein outlines a straightforward and efficient method for the preparation of 3-hydroxy-N-phenethylpropanamide via a direct amide coupling reaction. This method is amenable to laboratory scale and provides a reliable route to obtain the target compound for research purposes.

## Reaction Scheme

The synthesis of 3-hydroxy-N-phenethylpropanamide is achieved by the coupling of 3-hydroxypropanoic acid and phenethylamine in the presence of 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in an aprotic solvent such as Dichloromethane (DCM).

Chemical Equation:



## Experimental Protocol

Materials and Reagents:

- 3-Hydroxypropanoic acid
- Phenethylamine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 1 M solution
- Sodium bicarbonate (NaHCO<sub>3</sub>), saturated aqueous solution
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous
- Ethyl acetate (for chromatography)
- Hexane (for chromatography)
- Silica gel (for column chromatography)

Equipment:

- Round-bottom flask

- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Standard laboratory glassware (beakers, graduated cylinders, etc.)
- pH paper or meter

#### Procedure:

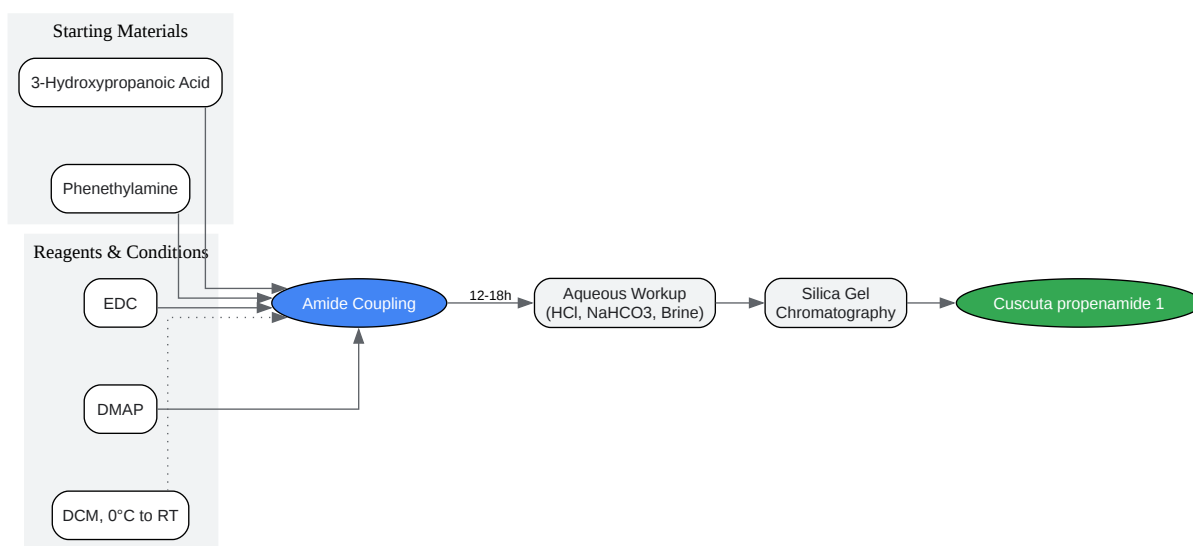
- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxypropanoic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM).
- **Addition of Amine and Coupling Agents:** To the stirred solution, add phenethylamine (1.0 eq), followed by 4-Dimethylaminopyridine (DMAP, 0.1 eq). Cool the reaction mixture to 0 °C in an ice bath.
- **Initiation of Coupling:** Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the cooled reaction mixture.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup - Quenching and Extraction:** Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution, saturated NaHCO<sub>3</sub> solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

- Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-hydroxy-N-phenethylpropanamide.
- Characterization: Characterize the final product by appropriate analytical methods (e.g.,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry) to confirm its identity and purity.

## Data Presentation

Reagent/Parameter	Molar Ratio (eq)	Amount (for 10 mmol scale)	Notes
3-Hydroxypropanoic acid	1.0	0.90 g	Starting material
Phenethylamine	1.0	1.21 g	Starting material
EDC	1.2	2.30 g	Coupling agent
DMAP	0.1	0.12 g	Catalyst
Dichloromethane	-	50 mL	Anhydrous solvent
Reaction Temperature	-	0 °C to Room Temperature	Based on similar amide coupling reactions
Reaction Time	-	12-18 hours	
Expected Yield	-	70-90%	

## Visualizations



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Caption: Workflow for the synthesis of **Cuscuta propenamide 1**.

## Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- EDC is a skin and eye irritant. Avoid direct contact.

- Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.
- Refer to the Safety Data Sheets (SDS) for all reagents before use.

## Conclusion

This application note provides a comprehensive and reproducible protocol for the synthesis of **Cuscuta propenamide 1** (3-hydroxy-N-phenethylpropanamide). The described method utilizes a common and efficient amide coupling strategy, making it accessible for most synthetic chemistry laboratories. This protocol should facilitate the production of this natural product for further biological and medicinal chemistry research.

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## References

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